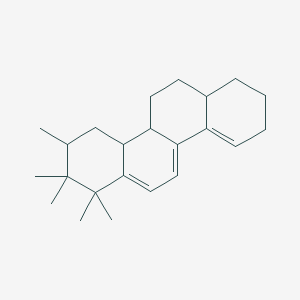
1,1,2,2,3-Pentamethyl-1,2,3,4,4A,4B,5,6,6A,7,8,9-dodecahydrochrysene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2,3-Pentamethyl-1,2,3,4,4A,4B,5,6,6A,7,8,9-dodecahydrochrysene is a complex organic compound with a unique structure characterized by multiple methyl groups and a polycyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3-Pentamethyl-1,2,3,4,4A,4B,5,6,6A,7,8,9-dodecahydrochrysene typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules under specific conditions to form the polycyclic structure. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2,3-Pentamethyl-1,2,3,4,4A,4B,5,6,6A,7,8,9-dodecahydrochrysene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of reduced derivatives.
Substitution: Halogenation or alkylation reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1,1,2,2,3-Pentamethyl-1,2,3,4,4A,4B,5,6,6A,7,8,9-dodecahydrochrysene has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and the effects of steric hindrance on chemical reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism by which 1,1,2,2,3-Pentamethyl-1,2,3,4,4A,4B,5,6,6A,7,8,9-dodecahydrochrysene exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and inducing changes in gene expression. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadiene: A related compound with a simpler structure, used in similar chemical reactions and applications.
1,1,2,3,3-Pentamethyl-2,3,4,5,6,7-hexahydro-1H-inden-4-one: Another polycyclic compound with multiple methyl groups, used in various research applications.
Uniqueness
1,1,2,2,3-Pentamethyl-1,2,3,4,4A,4B,5,6,6A,7,8,9-dodecahydrochrysene is unique due to its highly methylated polycyclic structure, which imparts distinct chemical properties and reactivity. This makes it valuable for studying steric effects and developing new materials and therapeutic agents.
Propiedades
Número CAS |
93644-21-4 |
|---|---|
Fórmula molecular |
C23H34 |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
7,7,8,8,9-pentamethyl-1,2,3,9,10,10a,10b,11,12,12a-decahydrochrysene |
InChI |
InChI=1S/C23H34/c1-15-14-20-19-11-10-16-8-6-7-9-17(16)18(19)12-13-21(20)23(4,5)22(15,2)3/h9,12-13,15-16,19-20H,6-8,10-11,14H2,1-5H3 |
Clave InChI |
KBKZQFJVVPJBPS-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2C3CCC4CCCC=C4C3=CC=C2C(C1(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(Diethylamino)-2-methylphenyl]-N'-(2-hydroxyphenyl)urea](/img/structure/B14348710.png)
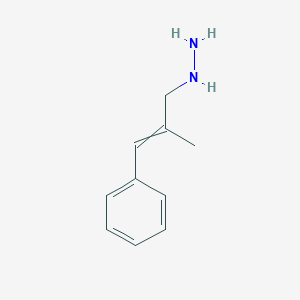


![5-Methyl-6-{(E)-[(phenanthren-9-yl)imino]methyl}quinazoline-2,4-diamine](/img/structure/B14348729.png)

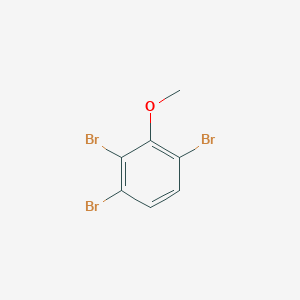
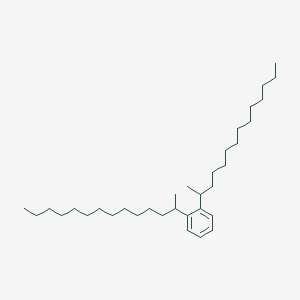
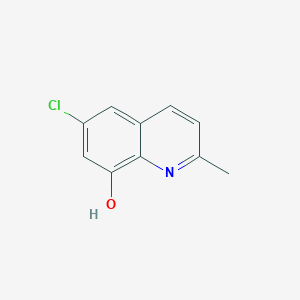

![3-[2-(Dipropylamino)ethyl]-3-(pyridin-2-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B14348776.png)



